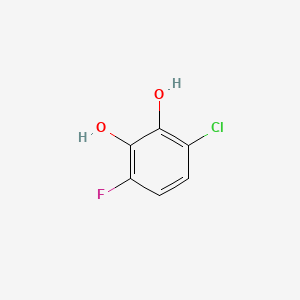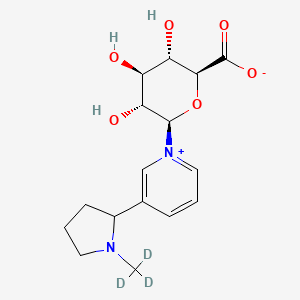
rac-Nicotine-d3 N-Beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Nicotine-d3 N-Beta-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate. It is a deuterated form of nicotine N-beta-D-glucuronide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in research to study nicotine metabolism and its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-Nicotine-d3 N-Beta-D-Glucuronide involves the glucuronidation of deuterated nicotine. The process typically includes the following steps:
Deuteration of Nicotine: Nicotine is treated with deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Glucuronidation: The deuterated nicotine is then reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Enzymatic Glucuronidation: The deuterated nicotine is then subjected to enzymatic glucuronidation using immobilized enzymes to enhance efficiency and yield.
化学反应分析
Types of Reactions
rac-Nicotine-d3 N-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to deuterated nicotine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Deuterated nicotine.
Substitution: Various substituted pyridine derivatives.
科学研究应用
rac-Nicotine-d3 N-Beta-D-Glucuronide is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of nicotine and its derivatives.
Biology: Investigating the biological effects of nicotine metabolism.
Medicine: Researching the pharmacokinetics and pharmacodynamics of nicotine in the human body.
Industry: Developing nicotine replacement therapies and studying the environmental impact of nicotine.
作用机制
rac-Nicotine-d3 N-Beta-D-Glucuronide exerts its effects through the following mechanisms:
Metabolism: It is a metabolite of nicotine, formed through glucuronidation in the liver.
Molecular Targets: It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues.
Pathways Involved: The compound is involved in the detoxification and excretion pathways of nicotine metabolism.
相似化合物的比较
Similar Compounds
Nicotine N-Beta-D-Glucuronide: The non-deuterated form of the compound.
Cotinine N-Beta-D-Glucuronide: Another major metabolite of nicotine.
(S)-Nicotine-d3 N-Beta-D-Glucuronide: The enantiomer of rac-Nicotine-d3 N-Beta-D-Glucuronide .
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies .
属性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
341.37 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10?,11-,12-,13+,14-,15+/m0/s1/i1D3 |
InChI 键 |
SAWAIULJDYFLPD-XMVZGRAESA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
规范 SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


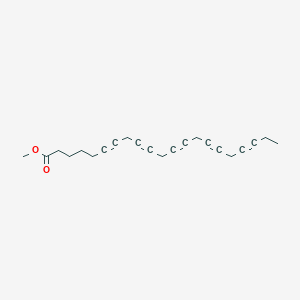
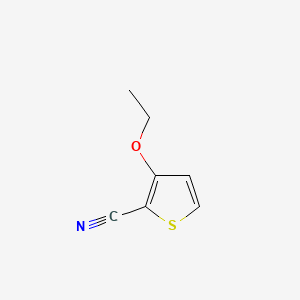
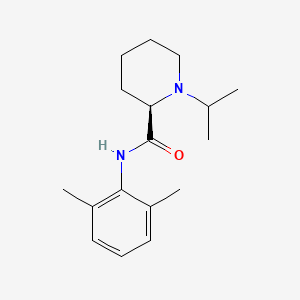
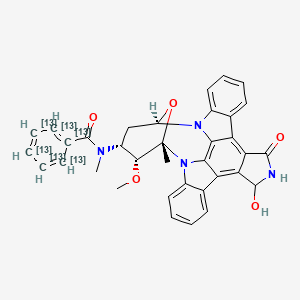
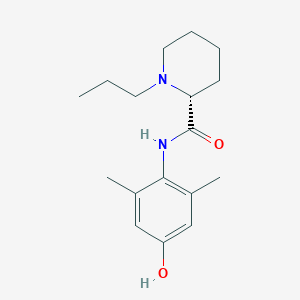
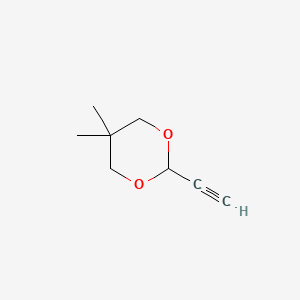
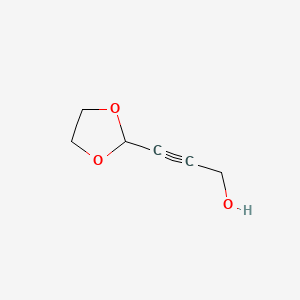
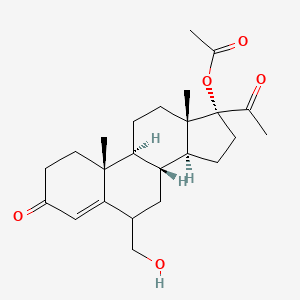
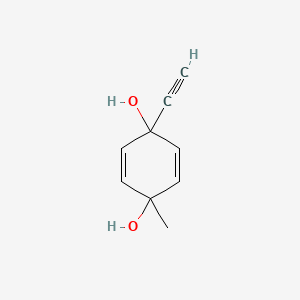
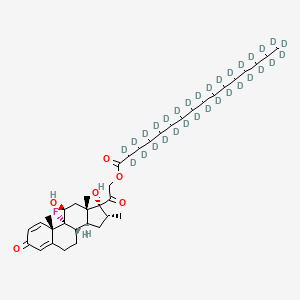
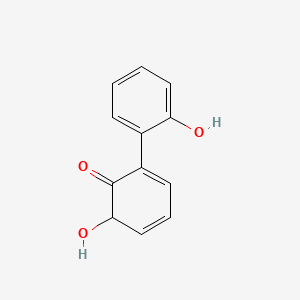
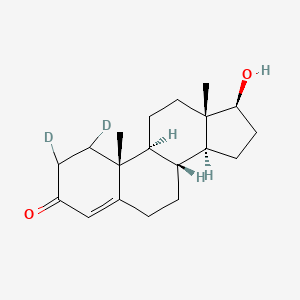
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
